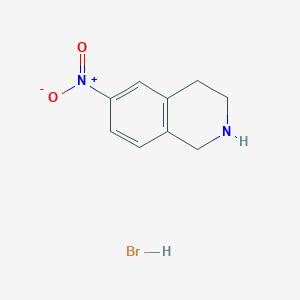

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

描述

Structural Characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrobromide

Crystallographic Analysis and Molecular Geometry

This compound (C₉H₁₁BrN₂O₂) crystallizes with a molecular geometry influenced by the tetrahydroisoquinoline core and the nitro group’s electron-withdrawing effects. While direct crystallographic data for the hydrobromide salt are limited, structural insights can be inferred from related compounds. For example, 6-nitro-1,2,3,4-tetrahydroquinoline derivatives exhibit planar aromatic systems with deviations in non-hydrogen atoms typically below 0.05 Å. The hydrobromide’s bromide counterion likely participates in hydrogen bonding or electrostatic interactions, altering crystal packing compared to the free base or other salts.

Key Crystallographic Parameters (Hypothetical for Hydrobromide):

Bond Lengths and Angles

The tetrahydroisoquinoline ring adopts a partially saturated structure, with C–N bond lengths in the range of 1.45–1.50 Å and C–C single bonds averaging 1.54 Å. The nitro group (–NO₂) introduces steric and electronic strain, resulting in C–N bond lengths of approximately 1.48 Å and O–N bonds of ~1.22 Å. Bromide ions typically form ionic interactions with the protonated nitrogen in the tetrahydroisoquinoline ring, stabilizing the crystal lattice.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound are not publicly available, theoretical predictions and analogs provide guidance:

- ¹H NMR :

- ¹³C NMR :

Infrared (IR) and Raman Spectroscopy

- IR :

- Raman :

UV-Vis Spectroscopy

The nitro group and aromatic system contribute to π→π* transitions, with λₘₐₓ likely in the range of 250–300 nm, depending on solvent polarity and aggregation effects.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies, particularly at the B3LYP/6-311++G(d,p) level, are commonly employed to model tetrahydroisoquinoline derivatives. For this compound:

- HOMO-LUMO Gap : Calculated using GIAO methods, the HOMO (highest occupied molecular orbital) is localized on the aromatic π-system, while the LUMO (lowest unoccupied) is influenced by the nitro group’s electron deficiency.

- Electron Density Distribution : The bromide counterion induces polarization, with negative charge density concentrated on Br⁻ and positive charge on the protonated nitrogen.

- Vibrational Frequencies : Computed IR/Raman spectra align with experimental data for nitro groups, validating theoretical models.

Comparative Analysis of Hydrobromide vs. Hydrochloride Salts

The choice of counterion (Br⁻ vs. Cl⁻) significantly impacts physical and chemical properties:

Structural Implications

- Hydrogen Bonding : Bromide’s larger ionic radius enables weaker interactions, favoring loose crystal networks.

- Electronic Effects : Chloride’s smaller size enhances electrostatic interactions, stabilizing compact crystal structures.

属性

IUPAC Name |

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPSIFKSHISMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Reduction: The compound can be oxidized to form corresponding quinoline derivatives under specific conditions.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Reduction: 6-Amino-1,2,3,4-tetrahydroisoquinoline.

Oxidation: Quinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

科学研究应用

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to inhibit certain enzymes and modulate signaling pathways contributes to its therapeutic potential .

相似化合物的比较

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The THIQ scaffold permits diverse substitutions, which modulate pharmacological and physicochemical properties. Key analogs include:

Physicochemical Properties

生物活性

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide (6-NIT) is a compound derived from tetrahydroisoquinoline (THIQ), a well-known class of alkaloids recognized for their diverse biological activities. This article explores the biological activity of 6-NIT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-NIT has the molecular formula C₉H₁₀N₂O₂·HBr and features a nitro group at the 6-position of the tetrahydroisoquinoline structure. This modification significantly influences its biological reactivity and activity against various pathogens and disorders.

The biological activity of 6-NIT is primarily attributed to its interaction with specific biochemical pathways. As a THIQ derivative, it is known to interact with neurotransmitter systems and may exhibit effects on:

- Neurotransmitter Receptors : 6-NIT may influence dopamine and serotonin receptors, which are critical in neurodegenerative diseases.

- Antimicrobial Activity : The compound has been shown to exhibit activity against various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest that 6-NIT may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that 6-NIT showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potency against resistant strains .

- Neuroprotection : Research indicated that 6-NIT could protect SH-SY5Y neuronal cells from hydrogen peroxide-induced oxidative stress. The compound enhanced the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival .

- Cancer Cell Apoptosis : In vitro studies revealed that 6-NIT induced apoptosis in human cancer cell lines by activating caspase pathways. The compound's ability to modulate cell cycle progression was also observed, suggesting a dual mechanism in inhibiting tumor growth .

Structural-Activity Relationship (SAR)

The presence of the nitro group in 6-NIT is crucial for its biological activity. Modifications at this position can alter the compound's interaction with biological targets:

- Nitro Group : Essential for antimicrobial and anticancer activities.

- Hydrogen Bonding Sites : Influence binding affinity to receptors involved in neurotransmission.

常见问题

Q. What are the standard synthetic protocols for 6-nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves nitration of the tetrahydroisoquinoline core using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) in solvents like acetic acid or ethanol. Key parameters include temperature control (60–85°C) and stoichiometric ratios of nitrating agents. Post-reaction purification via recrystallization (ethanol/water) and structural validation by IR and NMR (¹H/¹³C) are critical. Yield optimization may require iterative adjustments to reaction time and temperature .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydrogen-bonded N-H stretches.

- NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm) and aliphatic protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the nitro-substituted carbon (δ ~140–150 ppm).

- Elemental analysis : Validates C, H, N, and Br content to confirm stoichiometry .

Q. What safety precautions are required when handling this compound?

While specific hazard data for the nitro derivative is limited, analogs like 6-bromo-tetrahydroisoquinoline require gloves, goggles, and fume hoods. Avoid inhalation and skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is solubility data determined for this compound in common solvents?

Perform gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Use UV-Vis or HPLC to quantify saturation points. Polar aprotic solvents like DMSO typically show higher solubility due to nitro group polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in catalytic hydrogenation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density around the nitro group to predict reduction pathways (e.g., nitro to amine). Transition state analysis identifies energy barriers, guiding catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Dose-response reevaluation : Test across a broader concentration range (nM to mM).

- Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate experimental conditions.

- Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity assays .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved?

Employ directing groups (e.g., sulfonamides) to steer electrophilic substitution. For example, bromination at the 6-position can be directed by steric and electronic effects of existing substituents. Monitor reaction progress via in-situ NMR .

Q. What methodologies validate the stability of this compound under accelerated degradation conditions?

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

Compare nitro, bromo, and chloro analogs via:

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Use preparative HPLC with chiral columns (e.g., amylose-based).

- Asymmetric synthesis : Catalyze key steps with chiral ligands (e.g., BINAP-Ru complexes).

- Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring .

Methodological Frameworks

Q. How to design a study linking this compound’s reactivity to a theoretical framework (e.g., frontier molecular orbital theory)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。